molecular formula C16H13FN2O2 B7636993 2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide

2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No.: B7636993
M. Wt: 284.28 g/mol
InChI Key: WRIUHGCWUKCAIR-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Acylation: The benzoxazole core is then acylated with 4-fluoro-2-methylaniline to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole ring.

    Reduction: Reduction reactions can occur at the acetamide group.

    Substitution: The fluorine atom on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2-benzoxazol-3-yl)acetamide: Lacks the fluorine and methyl groups on the phenyl ring.

    N-(4-fluoro-2-methylphenyl)acetamide: Lacks the benzoxazole core.

Uniqueness

2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide is unique due to the presence of both the benzoxazole core and the fluorinated phenyl ring, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-10-8-11(17)6-7-13(10)18-16(20)9-14-12-4-2-3-5-15(12)21-19-14/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIUHGCWUKCAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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